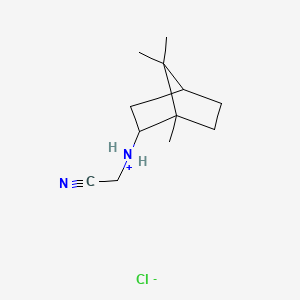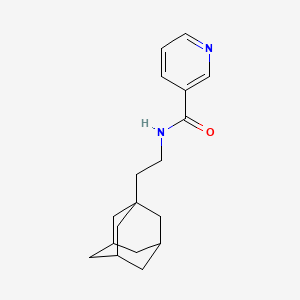
Nicotinamide, N-(2-(1-adamantyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinamide, N-(2-(1-adamantyl)ethyl)- is a compound with the chemical formula C18H24N2O. It is a derivative of nicotinamide, where the amide nitrogen is substituted with a 2-(1-adamantyl)ethyl group. This compound is known for its unique structure, which includes an adamantane moiety, a highly stable and rigid tricyclic hydrocarbon.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-(2-(1-adamantyl)ethyl)- typically involves the reaction of nicotinamide with 2-(1-adamantyl)ethylamine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Nicotinamide, N-(2-(1-adamantyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Nicotinamide, N-(2-(1-adamantyl)ethyl)- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of Nicotinamide, N-(2-(1-adamantyl)ethyl)- involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, influencing gene expression, or altering cellular signaling pathways. The adamantyl group provides stability and enhances the compound’s ability to interact with biological targets.
類似化合物との比較
Similar Compounds
Nicotinamide: The parent compound, which lacks the adamantyl group.
Adamantane derivatives: Compounds containing the adamantane moiety, such as amantadine and rimantadine.
Uniqueness
Nicotinamide, N-(2-(1-adamantyl)ethyl)- is unique due to the presence of both the nicotinamide and adamantyl groups, which confer distinct chemical and biological properties. The adamantyl group enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
61876-31-1 |
|---|---|
分子式 |
C18H24N2O |
分子量 |
284.4 g/mol |
IUPAC名 |
N-[2-(1-adamantyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H24N2O/c21-17(16-2-1-4-19-12-16)20-5-3-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-2,4,12-15H,3,5-11H2,(H,20,21) |
InChIキー |
CDEDPXIGAXBRKQ-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


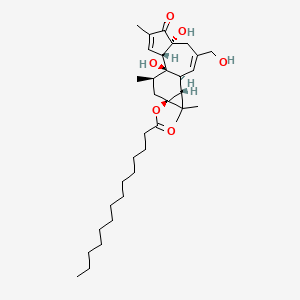
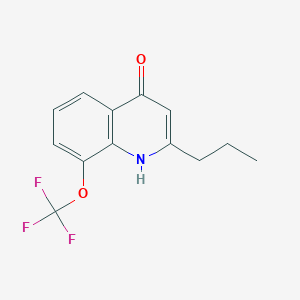
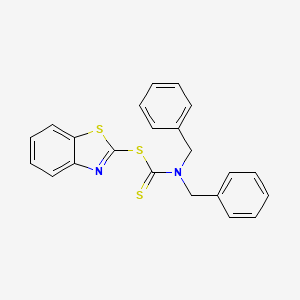
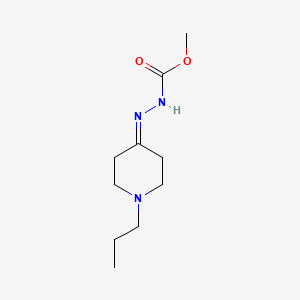
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-3-hydroxy-2-((E)-(S)-3-hydroxy-oct-1-enyl)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B15344580.png)

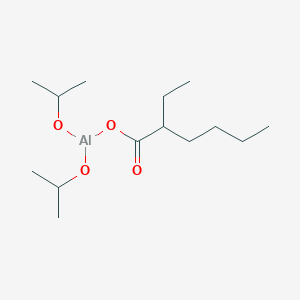
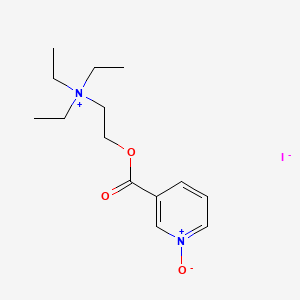


![4-[5-(diethylamino)pentan-2-ylimino-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline; 2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15344612.png)

